2-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
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Synthesis Analysis
I couldn’t find any information on the synthesis of this compound.Molecular Structure Analysis
No information was found on the molecular structure of this compound.Chemical Reactions Analysis
I couldn’t find any data on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
I couldn’t find any data on the physical and chemical properties of this compound.Scientific Research Applications
Multicomponent Reactions and Synthesis
Synthesis and Biological Activity : A study by Chen et al. (2010) on the efficient generation of biologically active H-pyrazolo[5,1-a]isoquinolines through a multicomponent reaction demonstrated the potential of these compounds as inhibitors with promising activities against CDC25B, TC-PTP, and PTP1B, highlighting their significance in medicinal chemistry research Chen and Wu, 2010.
Catalytic Processes and Novel Syntheses : Li et al. (2011) discovered a multicomponent reaction that leads to the unexpected formation of H-pyrazolo[5,1-a]isoquinolines, utilizing silver(I)-catalyzed intramolecular cyclization and copper(II)-catalyzed oxidation. This synthesis approach opens new avenues for generating complex organic compounds under mild conditions Li and Wu, 2011.
Cycloaddition Reactions : Wu et al. (2012) presented a study on the cycloaddition of N-sulfonylpyridinium imides and isoquinolinium imides with acetylenedicarboxylates. This process efficiently synthesizes pyrazolo[1,5-a]pyridine and pyrazolo[5,1-a]isoquinoline derivatives, demonstrating the versatility of cycloaddition reactions in constructing heterocyclic compounds Wu et al., 2012.
Green Chemistry Approaches : Aliabadi and Mahmoodi (2016) utilized an imidazole-based ionic liquid as a catalyst for synthesizing pyranopyrazoles, showcasing an environmentally friendly method that combines high yields, short reaction times, and an efficient workup process. This study emphasizes the importance of green chemistry in the synthesis of complex organic molecules Aliabadi and Mahmoodi, 2016.
Sulfonamide Hybrids : Recent advancements in sulfonamide-based hybrid compounds, as reviewed by Ghomashi et al. (2022), highlight the broad pharmacological potential of sulfonamide hybrids in offering antibacterial, anti-inflammatory, and anti-tumor activities. This research underscores the continuous exploration of sulfonamide hybrids in drug discovery Ghomashi et al., 2022.
Safety And Hazards
No information was found on the safety and hazards associated with this compound.
Future Directions
I couldn’t find any information on the future directions of research or applications for this compound.
properties
IUPAC Name |
2-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-14(2)20-22-19(13-23(20)3)28(26,27)25-11-15-7-5-6-8-17(15)18(12-25)16-9-21-24(4)10-16/h5-10,13-14,18H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPDWIXVIGNLBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline |
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